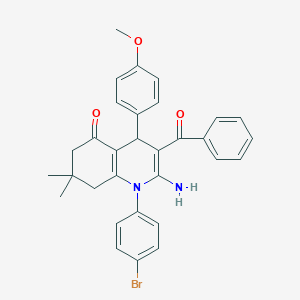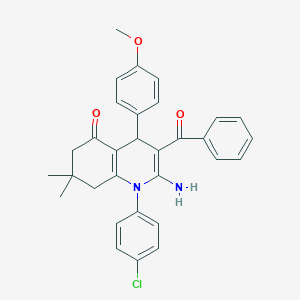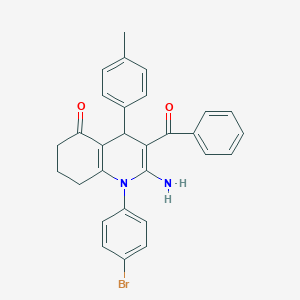![molecular formula C26H22N2OS B304420 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304420.png)
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, also known as FSP-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. FSP-3 belongs to the family of cycloheptapyridine derivatives, which have been shown to possess a range of interesting biological activities.
Mécanisme D'action
The exact mechanism of action of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of molecules that play a critical role in the inflammatory response. By inhibiting COX-2, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can reduce the production of prostaglandins, thereby suppressing the inflammatory response.
Biochemical and Physiological Effects:
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to possess anti-cancer activity. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has also been found to possess anti-viral activity, particularly against the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been shown to be stable under a wide range of conditions, which makes it suitable for use in various lab experiments. However, one limitation of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. One area of interest is the development of new anti-inflammatory drugs based on 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. Another potential direction is the investigation of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile's anti-cancer properties, with the aim of developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and its potential applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves a multi-step process, which has been described in detail in several scientific publications. The starting material for the synthesis is 9H-fluorene, which is converted into 2-(9H-fluoren-2-yl)acetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercaptoethylamine to give the desired thioether intermediate. The final step involves the reaction of the thioether intermediate with cycloheptanone and sodium cyanide to yield 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile.
Applications De Recherche Scientifique
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to inhibit the activity of several enzymes that play a critical role in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This makes 2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
Nom du produit |
2-((2-(9H-fluoren-2-yl)-2-oxoethyl)sulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C26H22N2OS |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H22N2OS/c27-15-21-13-18-7-2-1-3-9-24(18)28-26(21)30-16-25(29)19-10-11-23-20(14-19)12-17-6-4-5-8-22(17)23/h4-6,8,10-11,13-14H,1-3,7,9,12,16H2 |
Clé InChI |
CRUCNFUJQMQLLT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
SMILES canonique |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















